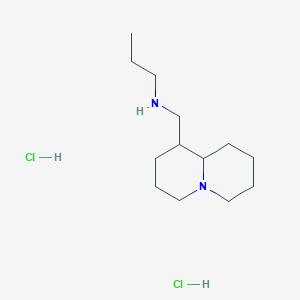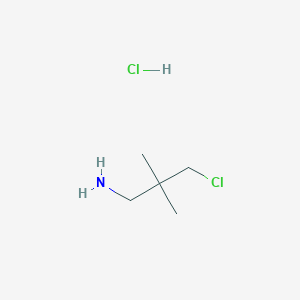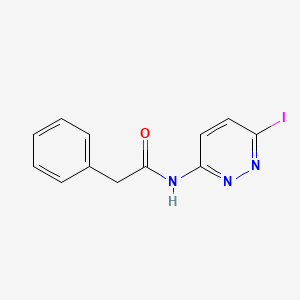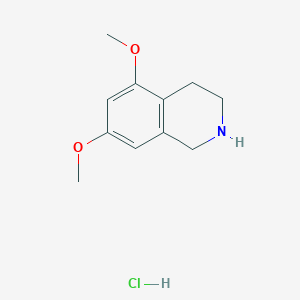
(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride
概要
説明
Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride, also known as SKF 82958, is a chemical compound that belongs to the family of dopamine D1 receptor agonists. It is widely used in scientific research for its ability to activate the dopamine D1 receptor, which is involved in various physiological and behavioral processes.
作用機序
(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 acts as a selective dopamine D1 receptor agonist, which means it binds to and activates the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is widely distributed throughout the brain and is involved in various physiological and behavioral processes. Activation of the dopamine D1 receptor by (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 leads to the activation of the cyclic AMP signaling pathway, which in turn leads to the activation of various downstream effectors such as protein kinase A and ion channels.
生化学的および生理学的効果
The activation of dopamine D1 receptors by (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 leads to various biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in working memory and attention. It also increases the release of acetylcholine in the hippocampus, which is involved in learning and memory. In addition, (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has been shown to increase the activity of the prefrontal cortex and improve cognitive function in animal models.
実験室実験の利点と制限
(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has several advantages for lab experiments. It is a highly selective dopamine D1 receptor agonist, which means it can be used to study the specific role of dopamine D1 receptors in various physiological and behavioral processes. It is also relatively stable and can be easily synthesized in large quantities. However, (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 also has some limitations. It has a short half-life and is rapidly metabolized, which can limit its effectiveness in some experiments. In addition, it can have off-target effects on other dopamine receptors, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the use of (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 in scientific research. One area of interest is the role of dopamine D1 receptors in drug addiction. (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has been shown to reduce the rewarding effects of drugs of abuse and may have potential as a treatment for drug addiction. Another area of interest is the role of dopamine D1 receptors in schizophrenia. (octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 has been shown to improve cognitive function in animal models of schizophrenia and may have potential as a treatment for cognitive deficits in schizophrenia. Finally, there is interest in developing more selective and stable dopamine D1 receptor agonists that can be used in clinical trials.
科学的研究の応用
(octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride 82958 is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and behavioral processes. It has been shown to enhance cognitive function, improve working memory, and increase attention in animal models. It has also been used to investigate the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWGYXKUOUXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCN2C1CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)







![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)


![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)